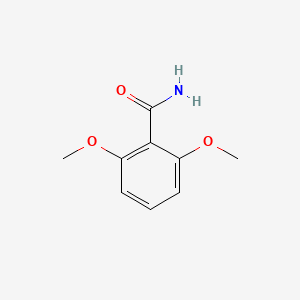

2,6-二甲氧基苯甲酰胺

描述

2,6-Dimethoxybenzamide is a chemical compound that is structurally related to 2,6-dimethoxybenzoic acid, which has been synthesized and studied in various research contexts. Although the provided papers do not directly discuss 2,6-dimethoxybenzamide, they provide insights into related compounds and their synthesis, properties, and applications. For instance, the synthesis of 2,6-dimethoxybenzoic acid has been achieved through a multi-step process involving resorcinol and anhydrous potassium carbonate . This information can be extrapolated to understand the potential synthetic routes for 2,6-dimethoxybenzamide.

Synthesis Analysis

The synthesis of related compounds such as 2,6-dimethoxybenzoic acid involves a three-step reaction starting with the preparation of 2,6-dihydroxybenzoic acid, followed by alkylation to form methyl 2,6-dimethoxybenzoate, and finally, alkaline hydrolysis to yield 2,6-dimethoxybenzoic acid . The overall yield of this process is reported to be 47.8%, with a high mass fraction purity of 99.1%. These methods could potentially be adapted for the synthesis of 2,6-dimethoxybenzamide by introducing an amide functional group in place of the carboxylic acid group.

Molecular Structure Analysis

A new polymorph of 2,6-dimethoxybenzoic acid has been discovered, which crystallizes in a tetragonal unit cell. The molecular structure features a non-planar independent molecule with a synplanar conformation of the carboxy group, which is twisted away from the plane of the benzene ring due to the steric hindrance from the o-methoxy substituents . This structural information is relevant to 2,6-dimethoxybenzamide, as the presence of methoxy groups and their positions on the benzene ring can influence the overall molecular conformation and properties.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of 2,6-dimethoxybenzamide. However, they do mention the reactivity of related compounds. For example, the inverse electron demand Diels-Alder reactions of 3,6-diacyl-1,2,4,5-tetrazines have been systematically studied, which could provide insights into the reactivity of similarly substituted aromatic compounds . Understanding these reactions can help predict how 2,6-dimethoxybenzamide might behave under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethoxybenzamide can be inferred from related compounds. For instance, the new polymorph of 2,6-dimethoxybenzoic acid has been characterized by its crystalline structure and hydrogen bonding patterns . Additionally, the synthesis of 2,6-difluorobenzamide provides data on the melting point and spectroscopic characterization of a structurally similar amide . These studies suggest that the physical properties such as melting point, solubility, and crystallinity of 2,6-dimethoxybenzamide could be explored using similar analytical techniques.

科学研究应用

σ2 受体配体的合成与评估

Rowland 等人 (2006) 的研究重点是合成和体内评估高亲和力 76Br 标记的 σ2 受体配体,包括含有 2,6-二甲氧基苯甲酰胺的化合物。这些化合物已被证明可以识别体内 EMT-6 乳腺肿瘤,突出了它们作为用于成像实体瘤的 PET 放射示踪剂的潜力 (Rowland 等人,2006)。

聚合物中的锂离子电导率

Shimomoto 等人 (2016) 研究了在侧链中含有 N-苯基-2,6-二甲氧基苯甲酰胺的聚合物以获得锂离子电导率。他们发现苯甲酰胺基团沿着聚合物主链的致密堆积导致离子电导率增强,从而提供了对固体聚合物电解质中离子传输机制的见解 (Shimomoto 等人,2016)。

结晶中的多晶型控制

Semjonova 和 Be̅rziņš (2022) 的一项研究使用 2,6-二甲氧基苯甲酸来研究结晶中多晶型结果的控制。他们探讨了添加剂如何影响亚稳态形式的结晶,从而有助于我们了解化合物中的多晶型 (Semjonova & Be̅rziņš,2022)。

抗氧化剂合成

Adelakun 等人 (2012) 探索了 2,6-二甲氧基苯酚的酶促改性以合成具有高抗氧化能力的二聚体。该研究发现,二聚体比底物表现出更高的抗氧化能力,突出了这些化合物作为生物活性剂的潜力 (Adelakun 等人,2012)。

区域异构化合物的气相色谱-质谱研究

Abdel-Hay 等人 (2013) 的研究使用气相色谱-质谱 (GC-MS) 检查了二甲氧基苯甲酰基哌嗪,包括那些含有二甲氧基苯甲酰胺基团的二甲氧基苯甲酰基哌嗪。该研究有助于识别和区分异构化合物 (Abdel-Hay 等人,2013)。

安全和危害

属性

IUPAC Name |

2,6-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-4-3-5-7(13-2)8(6)9(10)11/h3-5H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUCRONGJXRQRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879513 | |

| Record name | 2,6-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethoxybenzamide | |

CAS RN |

21864-67-5 | |

| Record name | 2,6-Dimethoxybenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021864675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHOXYBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

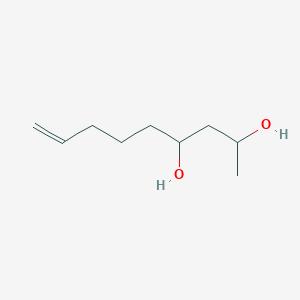

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

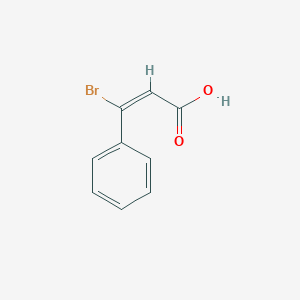

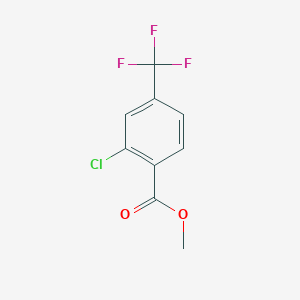

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)